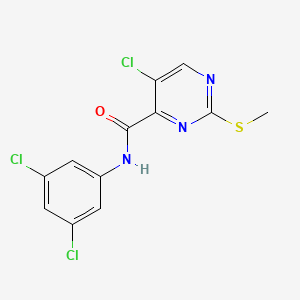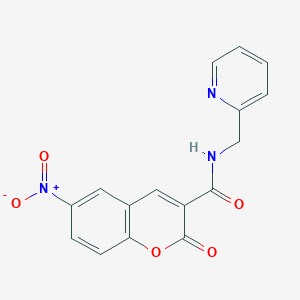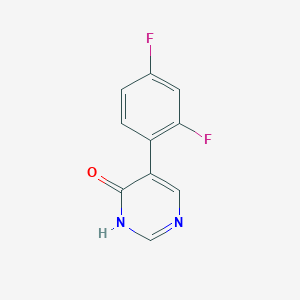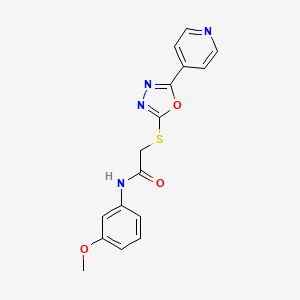
N-(4-ethylphenyl)-9H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethylphenyl)-9H-purin-6-amine, also known as 4-ethylphenyl-6-amino-purine, is a synthetic compound that belongs to the class of purine analogs. It is a potent inhibitor of the enzyme adenosine deaminase (ADA), which plays a crucial role in the metabolism of purine nucleosides. The compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and viral infections.
Mechanism of Action
The mechanism of action of N-(N-(4-ethylphenyl)-9H-purin-6-aminel)-9H-purin-6-amine is primarily through the inhibition of ADA, which is an enzyme that catalyzes the deamination of adenosine and deoxyadenosine. By inhibiting ADA, the compound increases the levels of adenosine and deoxyadenosine, which are potent immunosuppressive agents. This leads to the suppression of the immune system, which is beneficial in the treatment of autoimmune disorders and rejection of transplanted organs. In cancer cells, the compound induces apoptosis by activating the intrinsic apoptotic pathway, which involves the release of cytochrome c from the mitochondria and the activation of caspases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(N-(4-ethylphenyl)-9H-purin-6-aminel)-9H-purin-6-amine are primarily related to its ability to inhibit ADA. The compound has been shown to increase the levels of adenosine and deoxyadenosine, which are potent immunosuppressive agents. This leads to the suppression of the immune system, which is beneficial in the treatment of autoimmune disorders and rejection of transplanted organs. In cancer cells, the compound induces apoptosis by activating the intrinsic apoptotic pathway, which involves the release of cytochrome c from the mitochondria and the activation of caspases.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(N-(4-ethylphenyl)-9H-purin-6-aminel)-9H-purin-6-amine is its potency as an ADA inhibitor. It has been shown to be more potent than other ADA inhibitors, such as pentostatin and deoxycoformycin. This makes it a valuable tool in research studies that require the inhibition of ADA. However, one of the limitations of the compound is its potential toxicity, especially at high concentrations. This can limit its use in certain experimental settings and requires careful consideration of dosage and administration.
Future Directions
There are several future directions for research on N-(N-(4-ethylphenyl)-9H-purin-6-aminel)-9H-purin-6-amine. One area of interest is in the development of new therapeutic applications, particularly in the treatment of cancer. The compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in clinical trials. Another area of research is in the development of new ADA inhibitors based on the structure of N-(N-(4-ethylphenyl)-9H-purin-6-aminel)-9H-purin-6-amine. This could lead to the development of more potent and selective inhibitors with fewer side effects. Additionally, the compound could be used as a tool in research studies to investigate the role of ADA in various physiological and pathological processes.
Synthesis Methods
The synthesis of N-(N-(4-ethylphenyl)-9H-purin-6-aminel)-9H-purin-6-amine involves the reaction of N-(4-ethylphenyl)-9H-purin-6-aminelhydrazine with 9H-purin-6-amine in the presence of a suitable catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which is then cyclized to form the final product. The purity and yield of the compound can be improved by various purification techniques, such as recrystallization and chromatography.
Scientific Research Applications
N-(N-(4-ethylphenyl)-9H-purin-6-aminel)-9H-purin-6-amine has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising areas of research is in the treatment of cancer. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation. It has also been shown to enhance the efficacy of chemotherapy drugs, making them more effective in killing cancer cells.
properties
IUPAC Name |
N-(4-ethylphenyl)-7H-purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5/c1-2-9-3-5-10(6-4-9)18-13-11-12(15-7-14-11)16-8-17-13/h3-8H,2H2,1H3,(H2,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYJLFVZNNIGBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NC=NC3=C2NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24816869 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethyl-5-((4-ethylphenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2858805.png)


![2-[3-(4-ethoxyphenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/no-structure.png)
![2-[(Pyridin-2-ylamino)methyl]pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B2858815.png)
![1-Benzyl-4-thieno[3,2-d]pyrimidin-4-ylpiperazin-2-one](/img/structure/B2858816.png)



![(Z)-ethyl 2-((3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl)imino)-1-(furan-2-ylmethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2858820.png)
![2-methoxy-4,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2858822.png)

![4-chloro-3-methyl-1-phenyl-N-(1-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2858824.png)